Cas no 1869480-91-0 (methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate)
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate
- EN300-1140155
- 1869480-91-0
-
- Inchi: 1S/C10H17N3O3/c1-4-16-8-5-12-13(6-8)7-9(11-2)10(14)15-3/h5-6,9,11H,4,7H2,1-3H3
- InChI Key: PMCUNYDJXIFPPO-UHFFFAOYSA-N
- SMILES: O(CC)C1C=NN(C=1)CC(C(=O)OC)NC
Computed Properties
- Exact Mass: 227.12699141g/mol
- Monoisotopic Mass: 227.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 65.4Ų
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140155-0.05g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.05g |
$1068.0 | 2023-10-26 | |
| Enamine | EN300-1140155-0.1g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.1g |
$1119.0 | 2023-10-26 | |
| Enamine | EN300-1140155-0.25g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.25g |
$1170.0 | 2023-10-26 | |
| Enamine | EN300-1140155-0.5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 0.5g |
$1221.0 | 2023-10-26 | |
| Enamine | EN300-1140155-1.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1140155-2.5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 2.5g |
$2492.0 | 2023-10-26 | |
| Enamine | EN300-1140155-5.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1140155-10.0g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1140155-1g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 1g |
$1272.0 | 2023-10-26 | |
| Enamine | EN300-1140155-5g |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate |
1869480-91-0 | 95% | 5g |
$3687.0 | 2023-10-26 |
methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0): A Comprehensive Overview
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Chemical Structure and Properties
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a derivative of pyrazole and amino acids. Its molecular formula is C12H17N3O3, and it has a molecular weight of 255.28 g/mol. The compound features a pyrazole ring attached to an ethoxy group and a methylamino propanoate moiety, which contributes to its distinct chemical properties. The presence of these functional groups imparts specific reactivity and solubility characteristics, making it an interesting candidate for further study.
The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various experimental setups.
Synthesis Methods
The synthesis of methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate can be achieved through several routes, each with its own advantages and limitations. One common approach involves the condensation of 4-ethoxypyrazole with an appropriate amino acid derivative followed by esterification. This method typically involves the following steps:
- Nucleophilic Substitution: The reaction of 4-ethoxypyrazole with an activated carboxylic acid derivative to form the intermediate amide.
- Esterification: The subsequent esterification of the amide using methanol in the presence of a suitable catalyst.
Alternative synthetic strategies include multistep processes involving the formation of key intermediates such as pyrazole carboxylic acids or esters, followed by coupling reactions with amino acid derivatives. These methods can offer higher yields and better control over the final product's purity.
Biological Activities
Methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate has been investigated for its potential biological activities, particularly in the context of drug discovery and development. Recent studies have highlighted its promising properties as an inhibitor of specific enzymes and receptors involved in various disease pathways.
- Enzyme Inhibition: Research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in cancer therapy and inflammatory diseases.
- Receptor Modulation: It has also been found to modulate G-protein coupled receptors (GPCRs), suggesting potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Cytotoxicity: Preliminary studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Clinical Relevance and Future Directions
The clinical relevance of methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate is currently under active investigation. Several preclinical studies have provided valuable insights into its pharmacokinetic properties, safety profile, and therapeutic efficacy. These studies have laid the groundwork for future clinical trials aimed at evaluating its potential as a novel therapeutic agent.
In addition to its direct therapeutic applications, this compound may also serve as a valuable tool for understanding the underlying mechanisms of various diseases. Its ability to selectively target specific enzymes and receptors makes it an attractive candidate for use in both basic research and translational medicine.
Conclusion
In conclusion, methyl 3-(4-ethoxy-1H-pyrazol-1-yl)-2-(methylamino)propanoate (CAS No. 1869480-91-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new aspects of its structure-function relationships and pharmacological properties, paving the way for its development as a novel drug candidate. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical science and improving patient outcomes.
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